Home > Products > Screening Compounds P100618 > 2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8h)-one
2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8h)-one - 2102411-08-3

2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8h)-one

Catalog Number: EVT-2823007
CAS Number: 2102411-08-3
Molecular Formula: C15H16BrN3O2
Molecular Weight: 350.216
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8h)-one is a key intermediate in the synthesis of Palbociclib. [, ] Palbociclib itself is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which play crucial roles in cell cycle regulation. [, , , , , ] Therefore, the study of 2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8h)-one is primarily focused on its use as a building block for the creation of potential anticancer agents like Palbociclib.

Palbociclib (PD 0332991)

    Compound Description: Palbociclib, also known as PD 0332991, is a highly selective and potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) [, , , , ]. It is approved by the U.S. Food and Drug Administration for the treatment of metastatic breast cancer []. Palbociclib exhibits its therapeutic effect by inhibiting the CDK4/6-mediated phosphorylation of the retinoblastoma protein, thereby preventing cell cycle progression from the G1 to the S phase [, ].

6-Bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)-pyrido[2,3-d]pyrimidin-7(8H)-one

    Compound Description: This compound is a key intermediate in the synthesis of Palbociclib [].

6-Acetyl-8-cyclopentyl-5-methyl-2-{[3-(piperazin-1-yl)pyridin-2yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one

    Compound Description: This compound is a process-related impurity identified during the synthesis of Palbociclib [].

    Compound Description: This compound is another process-related impurity found during the synthesis of Palbociclib [].

8-Cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one (Compound A)

    Compound Description: Identified as a related substance of Palbociclib, this compound [] lacks the acetyl group at the 6-position compared to 2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8h)-one.

8-Cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridine-2-yl)amino)-6-vinylpyrido[2,3-d]pyrimidin-7(8H)-one (Compound B)

    Compound Description: This is another related substance of Palbociclib identified in the analysis []. This compound is structurally similar to the main compound but has a vinyl group at the 6-position and a (5-(piperazin-1-yl)pyridine-2-yl)amino group at the 2-position.

Tert-butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate (Compound C)

    Compound Description: This compound, a related substance of Palbociclib [], features a tert-butyloxycarbonyl protected piperazine group linked to the pyridine ring.

6-Acetyl-8-cyclopentyl-5-methyl-2-(5-(piperidin-4-yl)pyridin-2-yl)amino)pyridino[2,3-d]pyrimidin-7(8H)-one (Compound I)

    Compound Description: This compound is a cyclin-dependent kinase inhibitor (CDK&6) [].

8-Cyclopentyl-6-iodo-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]-pyrimidin-7-one (CKIA)

    Compound Description: This is a 124I-labeled small molecule CDK4 inhibitor [, ].

8-Cyclopentyl-6-iodo-5-methyl-2-(5-(piperazin-1-yl)-pyridin-2-yl-amino)-8H-pyrido[2,3-d]pyrimidin-7-one (CKIB)

    Compound Description: This is another 124I-labeled small molecule CDK4 inhibitor [, ].

6-Bromo-8-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one (lig17)

    Compound Description: This compound is a potent CDK4 inhibitor [].

Overview

2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a complex organic compound with significant relevance in medicinal chemistry, particularly as an intermediate in the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). The compound's structure consists of a pyrido[2,3-d]pyrimidin-7(8H)-one framework, which is known for its biological activity and potential therapeutic applications. The compound is classified under the broader category of pyrido[2,3-d]pyrimidine derivatives that exhibit various pharmacological properties.

Source and Classification

The compound is cataloged under several identifiers, including the CAS number 126456-06-2 and the IUPAC name 2-acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one. It is recognized as a key intermediate in the synthesis of Palbociclib, which is utilized in cancer therapy due to its mechanism of inhibiting cell cycle progression by targeting CDK4/6 enzymes. The classification of this compound falls under heterocyclic compounds, specifically those containing nitrogen atoms in their ring structure.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves a multi-step process starting from thiouracil. Key steps include:

  1. Methylation: Introduction of methyl groups to specific positions on the pyrimidine ring.
  2. Nucleophilic Substitution: Replacement of halogen atoms with nucleophiles.
  3. Bromination: Addition of bromine to enhance reactivity.
  4. Heck Reaction: A coupling reaction that forms carbon-carbon bonds.
  5. Ring Closure: Formation of the bicyclic structure.
  6. Oxidation: Conversion of functional groups to their oxidized forms.
Molecular Structure Analysis

Structure and Data

The molecular formula for 2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is C15H16BrN3O2C_{15}H_{16}BrN_{3}O_{2}, with a molecular weight of approximately 350.22 g/mol. The compound features a complex bicyclic structure characterized by:

  • A pyrido[2,3-d]pyrimidinone core.
  • An acetyl group at position 2.
  • A bromine atom at position 6.
  • A cyclopentyl group at position 8.
  • A methyl group at position 5.

The structural representation can be visualized using the SMILES notation: CC(=O)C1=N/C=C2/C(C)=C(Br)C(=O)N(C3CCCC3)/C2=N\1 .

Chemical Reactions Analysis

Reactions and Technical Details

As an intermediate in the synthesis of Palbociclib, 2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one participates in several chemical transformations. These reactions typically involve:

  1. Formation of Palbociclib: The compound undergoes further reactions involving cyclization and functional group modifications to yield Palbociclib.
  2. Stability Studies: Understanding how the compound behaves under various conditions (temperature, pH) is crucial for optimizing its use in drug formulation.

Details regarding specific reaction conditions and reagents remain limited but are essential for reproducibility in synthetic applications .

Mechanism of Action

Process and Data

While 2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one itself does not exhibit a direct mechanism of action, its significance lies in its role as a precursor to Palbociclib. Once synthesized into Palbociclib, the mechanism involves:

  1. Inhibition of Cyclin-dependent Kinases: By binding to CDK4/6, Palbociclib prevents these kinases from phosphorylating retinoblastoma protein (Rb).
  2. Cell Cycle Arrest: This inhibition leads to cell cycle arrest at the G1 phase, thereby limiting tumor cell proliferation.

The effectiveness of this mechanism has been demonstrated in various preclinical and clinical studies related to cancer treatment.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one include:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Purity: Commonly reported at around 95%.

Chemical properties include:

  • Solubility: Solubility profiles vary based on solvent systems used during synthesis or formulation.
  • Stability: Stability assessments are critical for determining shelf-life and storage conditions.

Data regarding these properties are essential for pharmaceutical applications where consistent quality is paramount .

Applications

Scientific Uses

The primary application of 2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one lies in its role as an intermediate in synthesizing kinase inhibitors like Palbociclib. Its significance extends beyond mere synthesis; it serves as a scaffold for developing other potential therapeutic agents targeting various diseases related to dysregulated cell cycles, particularly cancers.

Additionally, ongoing research into derivatives of this compound may lead to novel treatments with improved efficacy and reduced side effects in oncology therapies .

Properties

CAS Number

2102411-08-3

Product Name

2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8h)-one

IUPAC Name

2-acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C15H16BrN3O2

Molecular Weight

350.216

InChI

InChI=1S/C15H16BrN3O2/c1-8-11-7-17-13(9(2)20)18-14(11)19(15(21)12(8)16)10-5-3-4-6-10/h7,10H,3-6H2,1-2H3

InChI Key

QSVWMUDGRDWTKF-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)C(=O)C)C3CCCC3)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.